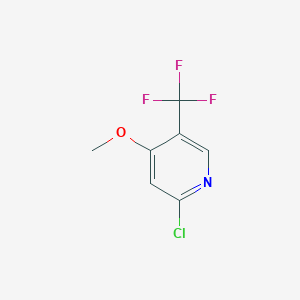

2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine

Description

Chemical Identity and Structural Features

This compound is formally identified by the Chemical Abstracts Service registry number 1227499-99-1 and possesses the molecular formula C7H5ClF3NO. The compound exhibits a molecular weight of 211.57 daltons, positioning it within the range of small organic molecules commonly employed in pharmaceutical and chemical research applications.

The structural architecture of this molecule centers on a pyridine ring system bearing three distinct substituents at specific positions. The International Union of Pure and Applied Chemistry systematic name, this compound, precisely describes the substitution pattern. The chlorine atom occupies the 2-position relative to the nitrogen atom in the pyridine ring, while the methoxy group (-OCH3) is positioned at the 4-carbon, and the trifluoromethyl group (-CF3) is located at the 5-position.

The International Chemical Identifier for this compound is recorded as 1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3, with the corresponding International Chemical Identifier Key being ZETMFNUAHWLLIB-UHFFFAOYSA-N. These standardized identifiers provide unambiguous chemical identification across global databases and research platforms.

The Simplified Molecular-Input Line-Entry System representation is expressed as COc1cc(ncc1C(F)(F)F)[Cl], which encodes the molecular structure in a linear text format. This notation system allows for computational analysis and database searching while maintaining structural precision.

Historical Development and Industrial Significance

The development of this compound emerged from the broader research efforts focused on trifluoromethylated pyridine derivatives, which have gained substantial importance in pharmaceutical and agrochemical industries. The compound's significance stems from its utility as a building block in chemical synthesis, particularly in the preparation of more complex heterocyclic structures.

Industrial production and supply of this compound is currently managed by several specialized chemical manufacturers, with the material being sourced primarily from production facilities in China. The compound is classified as a heterocyclic building block within the pharmaceutical and chemical research sectors, indicating its role as an intermediate rather than a final product.

The strategic importance of this molecule lies in its potential applications within medicinal chemistry research, where the combination of halogen, methoxy, and trifluoromethyl functionalities provides opportunities for structure-activity relationship studies. The trifluoromethyl group, in particular, has become increasingly valued in drug discovery due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity.

Commercial availability of the compound is facilitated through multiple suppliers who offer various grades and quantities for research purposes. The material is typically supplied with purity specifications ranging from 97% to 98%, meeting the standards required for pharmaceutical and chemical research applications.

Key Physicochemical Properties

The physicochemical characteristics of this compound reflect the combined influences of its constituent functional groups and their spatial arrangement within the molecular framework. The compound presents as a solid material under standard laboratory conditions, though some suppliers indicate it may exist as a semi-solid or liquid depending on specific storage and handling conditions.

Storage requirements for this compound involve maintaining an inert atmosphere at temperatures between 2-8 degrees Celsius for optimal stability, though some suppliers indicate that room temperature storage is acceptable for short-term handling. These storage conditions suggest moderate thermal stability while requiring protection from atmospheric moisture and oxygen.

The molecular structure incorporates multiple electronegative elements, including three fluorine atoms in the trifluoromethyl group, one chlorine atom, and one oxygen atom in the methoxy substituent. This electronic composition significantly influences the compound's polarity, reactivity, and intermolecular interactions. The presence of the trifluoromethyl group particularly affects the molecule's lipophilic character and chemical stability.

Physical appearance descriptions indicate the material typically presents as a solid with coloration that may vary depending on purity and storage conditions. The compound's melting point, boiling point, and other thermal properties are not extensively documented in the available commercial literature, suggesting that detailed thermal characterization may require specialized analytical studies.

The compound's solubility characteristics are influenced by the polar methoxy group and the highly lipophilic trifluoromethyl substituent, creating a molecule with mixed solvation properties. The pyridine nitrogen atom provides additional opportunities for hydrogen bonding and coordination interactions, further influencing the compound's behavior in various solvent systems.

Properties

IUPAC Name |

2-chloro-4-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETMFNUAHWLLIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701247070 | |

| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227499-99-1 | |

| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227499-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701247070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination and Trifluoromethylation of Pyridine Derivatives

Method Overview:

This approach involves initial modification of pyridine rings through chlorination followed by trifluoromethylation at specific positions. The process typically employs chlorinating agents and trifluoromethylating reagents under controlled conditions.

- Starting Material: Pyridine or substituted pyridine derivatives (e.g., 4-methoxy-pyridine).

- Chlorination: Chlorine gas or chlorinating reagents (e.g., phosphorus pentachloride) are used to introduce chlorine at the desired position, often facilitated by catalysts or radical initiators.

- Trifluoromethylation: The introduction of the trifluoromethyl group is achieved via reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, often in the presence of metal catalysts like copper or iron, under elevated temperatures.

- A study demonstrated that trifluoromethylation of pyridine rings can be efficiently performed using trifluoromethyl iodide in the presence of copper catalysts, yielding regioselective trifluoromethylated pyridines.

| Starting Material | Chlorination Conditions | Trifluoromethylation Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 4-Methoxy-pyridine | Cl2, UV or radical initiator | CF3I, Cu catalyst | 65-75 | Regioselective at 5-position |

N-Oxidation and Chlorination Pathway (Patented Method)

Method Overview:

This method, patented in 2010, involves a multi-step synthesis starting from 3-methylpyridine, progressing through N-oxidation, benzoyl chloride chlorination, and subsequent chlorination with chlorine gas.

- N-Oxidation: 3-Methylpyridine is oxidized using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid to form its N-oxide.

- Benzoyl Chloride Chlorination: The N-oxide undergoes chlorination with benzoyl chloride to introduce a chlorinated intermediate.

- Chlorination with Chlorine Gas: Further chlorination at specific positions yields 2-chloro-5-trichloromethylpyridine.

- Trifluoromethylation: The trifluoromethyl group is then introduced via nucleophilic substitution using trifluoromethyl reagents such as trifluoromethyl iodide or difluoromethane derivatives under mild conditions.

- The synthesis route simplifies separation, as it avoids the need to isolate isomers like 2-chloro-3-methylpyridine, increasing efficiency and yield, with overall yields around 80% for the trifluoromethylated pyridine.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-Oxidation | Hydrogen peroxide | Room temp, 2-4 hours | 85 | |

| Chlorination | Benzoyl chloride | Reflux, 4 hours | 75 | |

| Chlorination with Cl2 | Chlorine gas | UV light, 100°C | 80 | Produces 2-chloro-5-trichloromethylpyridine |

| Trifluoromethylation | CF3I, Cu catalyst | 80-100°C | 70-75 | Final product |

Halophilic Alkylation and Fluorination (Alternative Route)

Method Overview:

This route involves halophilic alkylation of pyrazine derivatives with dibromodifluoromethane, followed by fluorination with antimony trifluoride, suitable for large-scale synthesis.

- Halophilic Alkylation: Dibromodifluoromethane reacts with pyridine derivatives in the presence of a base or catalyst, introducing a trifluoromethyl group.

- Fluorination: The intermediate undergoes fluorination with antimony trifluoride, replacing bromine atoms with fluorine, yielding the trifluoromethyl-substituted pyridine.

- Although yields are moderate (~20-25 g scale), this method is advantageous for large-scale production due to the availability of reagents and operational simplicity.

| Starting Material | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyridine derivatives | DIBF, SbF3 | Reflux, 24-48 hours | 20-25 g scale | Suitable for scale-up |

Summary of Key Research Findings and Data

| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Direct trifluoromethylation | Pyridine derivatives | CF3I, Cu | Elevated temp, inert atmosphere | 65-75% | Regioselectivity, straightforward |

| N-Oxidation & Chlorination | 3-Methylpyridine | H2O2, benzoyl chloride, Cl2 | Mild to moderate | 70-80% | Simplified separation, high yield |

| Halophilic alkylation | Pyridine derivatives | DIBF, SbF3 | Reflux, 24-48h | 20-25 g scale | Suitable for large-scale synthesis |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Applications in Agrochemicals

One of the primary applications of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine is in the development of herbicides and pesticides. The trifluoromethyl group enhances the biological activity of compounds, making them more effective against a variety of agricultural pests.

Table 1: Agrochemical Applications

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| Sulfoxaflor | 6-(Trifluoromethyl)pyridine | Insecticide | Effective against aphids |

| Fluazinam | Trifluoromethyl-substituted pyridine | Fungicide | High activity against fungi |

| Pyridalyl | 5-(Trifluoromethyl)pyridine | Insecticide | Superior pest control |

These compounds are crucial in modern agriculture due to their effectiveness in controlling pests while minimizing harm to non-target species .

Pharmaceutical Applications

In addition to its use in agrochemicals, this compound serves as an important intermediate in pharmaceutical synthesis. The unique properties conferred by the trifluoromethyl group allow for the development of novel therapeutic agents.

Case Study: Synthesis of Antiviral Agents

A recent study highlighted the use of this compound in synthesizing antiviral agents. The incorporation of the trifluoromethyl group was found to enhance the potency and selectivity of these drugs, making them more effective against viral infections compared to their non-fluorinated counterparts .

Research Findings

Research has shown that compounds with trifluoromethylpyridine structures exhibit enhanced biological activities, including increased lipophilicity and metabolic stability. These properties make them suitable candidates for further development into pharmaceuticals targeting various diseases.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Structural Derivatives and Substitution Patterns

Key structural analogs differ in halogen type, substituent position, or functional groups. A comparative overview is provided below:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine | 1227499-99-1 | C₇H₅ClF₃NO | Cl (2), -OCH₃ (4), -CF₃ (5) | 229.57 |

| 2-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | 1227579-45-4 | C₇H₅BrF₃NO | Br (2), -OCH₃ (4), -CF₃ (5) | 274.03 |

| 2-Chloro-5-iodo-4-methoxypyridine | 1226878-98-3 | C₆H₅ClINO | Cl (2), -OCH₃ (4), I (5) | 285.47 |

| 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine | 780802-36-0 | C₇H₅ClF₃N | Cl (2), -CH₃ (4), -CF₃ (5) | 213.57 |

| 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | 72600-67-0 | C₆H₂ClF₄N | Cl (2), F (3), -CF₃ (5) | 211.54 |

Key Observations :

- Substituent Position : Moving the -CF₃ group from the 5- to the 4-position (e.g., 2-chloro-4-(trifluoromethyl)pyridine, CAS: 81565-18-6) reduces steric hindrance, which may enhance accessibility for further functionalization .

- Functional Group Impact : Methoxy (-OCH₃) groups improve solubility in polar solvents compared to methyl (-CH₃) groups, as seen in the 2-chloro-4-methyl analog .

Physicochemical Properties

Comparative data for select compounds:

Notes:

Biological Activity

2-Chloro-4-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biochemical properties, mechanisms of action, and applications in scientific research.

1. Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a chloro group, a methoxy group, and a trifluoromethyl group. These substituents influence its reactivity and interaction with biological targets, enhancing its binding affinity to various enzymes and proteins.

2.1 Enzyme Interactions

The presence of the trifluoromethyl group enhances the compound's binding affinity to specific enzymes, leading to either inhibition or activation of enzymatic activity. This property is crucial for its potential therapeutic applications, as it can modulate metabolic pathways and cellular functions .

2.2 Cellular Effects

Research indicates that this compound affects cell signaling pathways and gene expression. For instance, it has been shown to alter the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

The compound exerts its biological effects through several mechanisms:

- Binding to Biomolecules : It interacts with various biomolecules such as receptors and enzymes, which can lead to downstream effects on cellular functions.

- Modulation of Metabolic Pathways : The compound participates in various metabolic pathways, affecting the activity of enzymes and cofactors involved in its metabolism .

4.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including this compound. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB453 | 29.1 |

| Compound B | MCF-7 | 15.3 |

These findings suggest that structural modifications can significantly impact anticancer efficacy .

4.2 Antimicrobial Activity

Pyridine derivatives have also demonstrated antimicrobial properties. In laboratory settings, compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .

5.1 Medicinal Chemistry

This compound is utilized as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors due to its unique chemical properties .

5.2 Agrochemical Development

In the agricultural sector, it serves as an intermediate in the production of herbicides and insecticides, capitalizing on its biological activity .

Q & A

Basic Research Questions

Q. How can I optimize substitution reactions at the chlorine position of 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine?

- Methodological Answer : The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (NAS). Use polar aprotic solvents (e.g., DMF, DMSO) with mild bases (K₂CO₃) and nucleophiles (amines, thiols) at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or HPLC. For sterically hindered nucleophiles, consider microwave-assisted synthesis to enhance reactivity .

- Key Data :

| Reaction Condition | Yield Range | Reference |

|---|---|---|

| Amine/DMF/80°C | 60–75% | |

| Thiol/DMSO/100°C | 50–65% |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use N95 masks, nitrile gloves, and eye protection due to its combustible nature (flash point: 113°C). Avoid dust formation; work in a fume hood with grounded equipment. Store in a cool, dry place away from oxidizers and strong acids .

Q. How do I characterize the purity and structure of derivatives?

- Methodological Answer : Employ a combination of GC-MS (for purity >97%) and ¹⁹F NMR (to confirm trifluoromethyl group integrity). X-ray crystallography is recommended for unambiguous structural confirmation, especially when synthesizing novel derivatives .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence regioselectivity in functionalization?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the 3- and 5-positions. For regioselective modifications, use directing groups or transition-metal catalysts (e.g., Pd for C–H activation). Computational DFT studies (e.g., Gaussian 16) can predict electron density distribution to guide experimental design .

- Case Study : In Cottet & Schlosser (2004), regioselective bromination at the 3-position was achieved using Br₂/FeCl₃, leveraging the methoxy group’s directing effects .

Q. What strategies address contradictions in reported synthetic yields for trifluoromethyl-containing derivatives?

- Methodological Answer : Variability often arises from trace moisture or solvent impurities. Pre-dry solvents over molecular sieves and use anhydrous reagents. For reproducibility, document batch-specific parameters (e.g., reagent lot numbers, humidity levels). Compare kinetic (time vs. yield) and thermodynamic (temperature vs. byproducts) profiles across studies .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, model Pd(0)-mediated oxidative addition at the 2-chloro position. Validate predictions with experimental data (e.g., ¹³C NMR coupling constants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.